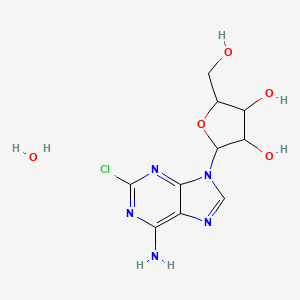

2-Chloroadenosine hemihydrate

Descripción

Overview of 2-Chloroadenosine (B27285) as a Biomedical Research Tool

2-Chloroadenosine is a powerful tool in biomedical research primarily because it functions as a stable analog of adenosine (B11128), acting as an agonist at adenosine receptors. tocris.comabcam.com Unlike adenosine, which is rapidly broken down by enzymes like adenosine deaminase, 2-chloroadenosine is resistant to this degradation. hsppharma.comnih.gov This metabolic stability allows it to exert more prolonged and consistent effects in experimental systems, making it an ideal compound for studying the physiological roles of adenosine receptors. tocris.comhsppharma.com

Furthermore, 2-chloroadenosine can enter cells via nucleoside transporters, allowing it to have intracellular effects. researchgate.netnih.gov Research has shown that inside the cell, it can be phosphorylated to form analogs of ATP, which can then interfere with DNA synthesis, leading to cell cycle arrest and apoptosis. researchgate.netingentaconnect.com This dual mechanism of acting on surface receptors and having intracellular effects makes it a versatile tool for pharmacological and biological investigations. ingentaconnect.com

Historical Context of Adenosine Analog Research

The investigation into adenosine and its physiological effects began over 80 years ago, with early studies reporting its significant impact on the cardiovascular system, including vasodilation. nih.gov It was proposed that adenosine released during tissue trauma could be a key signaling molecule. nih.gov However, a major challenge in studying and utilizing adenosine therapeutically was its extremely short half-life in the body, as it is quickly metabolized or taken up by cells. nih.gov

This limitation spurred efforts, beginning in the 1960s, to create more stable synthetic analogs. nih.gov 2-Chloroadenosine emerged from this era of research as one of the key early analogs, alongside others like N6-phenylisopropyl adenosine (R-PIA) and N-ethyl-carboxamido adenosine (NECA). nih.gov The development of these stable compounds was a critical step forward, as they allowed for more controlled and sustained activation of adenosine receptors in experimental settings.

The use of these analogs helped scientists to define and characterize the different subtypes of adenosine receptors (A1, A2A, A2B, and A3). nih.govcas.cz By comparing the effects of various analogs with different affinities for each receptor subtype, researchers could begin to unravel the specific functions associated with each receptor. cas.cz Early studies in the 1980s used radiolabeled [3H]-2-chloroadenosine to identify and characterize high-affinity adenosine binding sites in rat brain membranes, confirming their identity as A1 receptors. nih.govcdnsciencepub.com This foundational work, enabled by stable analogs like 2-chloroadenosine, paved the way for a deeper understanding of purinergic signaling and the development of more selective receptor agonists and antagonists for therapeutic and research purposes. cas.cznih.gov

Significance in Contemporary Biological and Pharmacological Investigations

2-Chloroadenosine continues to be a relevant and significant compound in modern research due to its robust and well-characterized activity as an adenosine receptor agonist. Its stability and broad-spectrum action make it a reliable standard for activating adenosinergic pathways in a wide array of experimental models. caymanchem.commedchemexpress.com

In contemporary neuroscience, it is used to study the role of adenosine in neuroprotection and seizure modulation. medchemexpress.commdpi.com Research has demonstrated its anticonvulsant effects in animal models, helping to elucidate the mechanisms by which adenosine signaling can suppress neuronal hyperexcitability. tocris.comcaymanchem.com For example, studies have shown it can reduce the turnover rate of the neurotransmitter GABA in the hippocampus, pointing to an interaction between adenosine and GABAergic systems. nih.gov

In cardiovascular research, 2-chloroadenosine is employed to investigate blood pressure regulation, heart rate control, and vasodilation. nih.govnih.gov Its ability to activate both A1 and A2A receptors, which have opposing effects on heart rate but cooperative effects on vasodilation, makes it a useful tool for dissecting these complex responses. nih.govfrontiersin.org

Furthermore, the compound is utilized in cancer and immunology research. Studies have shown that 2-chloroadenosine can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate cancer. medchemexpress.comresearchgate.netingentaconnect.com In some contexts, it has been observed to modulate the expression of genes related to metastasis and immune system activity. ingentaconnect.com It has also been shown to modulate pro-inflammatory immune responses in models of bacterial infection, reducing inflammatory markers and improving survival rates in animal studies. medchemexpress.commedkoo.com Its ability to reverse certain metabolic deficits associated with hyperglycemia has also been explored in the context of diabetic complications. nih.gov

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVJEVDOHIWPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639938 | |

| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-94-4 | |

| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Pharmacological Characterization

Adenosine (B11128) Receptor Agonism Profile

2-Chloroadenosine (B27285) interacts with multiple adenosine receptor subtypes, initiating various physiological responses. Its binding affinity (Ki) varies across these subtypes, indicating a degree of preferential, though not exclusive, interaction.

Studies have characterized 2-chloroadenosine as a potent agonist at the A1 adenosine receptor. nih.gov Radioligand binding assays have determined its binding affinity (Ki) for the A1 receptor to be approximately 300 nM. nih.govnih.govtocris.com The activation of A1 receptors by 2-chloroadenosine is associated with the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov Research has also indicated that the 2-chloro substituent can influence the stereoselectivity of the A1 receptor, particularly in the context of N6-substituted analogs. nih.gov

2-Chloroadenosine demonstrates a higher affinity for the A2A adenosine receptor compared to the A1 subtype, with a reported Ki value of approximately 80 nM. nih.govnih.govtocris.com In contrast to A1 receptor activation, stimulation of A2A receptors by 2-chloroadenosine leads to the activation of adenylate cyclase and a subsequent increase in intracellular cAMP concentrations. nih.gov The presence of the 2-chloro group has been shown to consistently enhance the potency of N6-substituted adenosines as agonists at the A2A receptor. nih.gov

The affinity of 2-chloroadenosine for the A3 adenosine receptor is the lowest among the three main subtypes, with a Ki value of approximately 1900 nM. nih.govnih.govtocris.com Similar to A1 receptor activation, A3 receptor stimulation typically results in the inhibition of adenylate cyclase. Studies on N6-substituted adenosine derivatives have shown that stereochemistry, steric bulk, and ring constraints significantly influence A3 receptor affinity and efficacy. nih.gov

| Adenosine Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| A1 | 300 |

| A2A | 80 |

| A3 | 1900 |

Structure-Activity Relationship (SAR) Studies

The biological activity of adenosine analogs is intrinsically linked to their chemical structure. For 2-chloroadenosine, the presence of the chlorine atom at the 2-position of the purine (B94841) ring and the stereochemistry of the ribose moiety are critical determinants of its interaction with adenosine receptors.

The stereochemical configuration of the ribose component of adenosine agonists is crucial for their interaction with adenosine receptors. The hydroxyl groups at the 2'- and 3'-positions of the ribose ring are known to be important for receptor binding and activation. nih.gov Modifications to these groups can significantly alter the affinity and efficacy of the ligand.

In the context of 2-substituted adenosines, including 2-chloroadenosine, the stereochemistry of N6-substituents has been shown to be a key factor in determining selectivity and potency at different adenosine receptor subtypes. For instance, the A1 receptor exhibits a characteristic stereoselectivity towards the R-diastereomer of N6-(1-phenyl-2-propyl)adenosine, a preference that is diminished by the presence of a 2-chloro substituent. nih.gov Furthermore, at the A3 receptor, the affinity and efficacy of N6-arylethyl adenosines are highly dependent on stereochemistry. nih.gov While specific studies isolating the stereochemical influence of the ribose moiety of 2-chloroadenosine itself are limited, the established principles for adenosine agonists strongly suggest that its specific three-dimensional conformation, governed by the stereocenters in the ribose ring, is a critical factor for its recognition and activation of adenosine receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Affinity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.gov For adenosine receptor ligands, QSAR studies are employed to understand the relationship between the physicochemical properties of molecules and their binding affinities, aiming to design new compounds with improved potency and selectivity. nih.gov

Although specific QSAR models developed exclusively for 2-Chloroadenosine are not detailed in the literature, the principles are widely applied to series of adenosine analogs. researchgate.netresearchgate.net These models are built using a dataset of compounds with known affinities for a particular adenosine receptor subtype (e.g., A1, A2A, or A3). nih.govtandfonline.com Molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound. These can include electronic (e.g., partial charges), lipophilic (e.g., logP), and steric or topological parameters (e.g., molecular shape and size). researchgate.net

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to create a mathematical equation that correlates these descriptors with the observed biological activity (e.g., Ki values). researchgate.net Such models can reveal that properties like a substituent's field effect or its electron-withdrawing or electron-donating capacity at specific positions on the purine ring are critical for receptor binding. tandfonline.comsci-hub.se These predictive models help guide the synthesis of new analogs, like derivatives of 2-Chloroadenosine, by identifying which structural modifications are most likely to enhance receptor affinity. researchgate.net

Molecular Modeling and Hydrophobic Subpocket Analysis for Receptor Selectivity

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, provide atomic-level insights into how ligands like 2-Chloroadenosine interact with adenosine receptors. nih.govplos.org These methods are crucial for understanding the basis of receptor selectivity and for designing novel ligands. coventry.ac.uk Adenosine receptors, like other G protein-coupled receptors (GPCRs), possess a binding site located within their seven-transmembrane helical bundle. nih.gov

Docking studies predict the preferred binding pose of a ligand within this orthosteric pocket. For adenosine agonists, key interactions typically involve hydrogen bonds with conserved residues such as a highly conserved asparagine in transmembrane helix 6 (Asn253) and interactions with residues in the second extracellular loop (ECL2), like Phenylalanine 168 and Glutamate 169. pnas.orgfrontiersin.org The adenine (B156593) core of 2-Chloroadenosine is expected to form these conserved interactions.

The selectivity of adenosine receptor ligands is often governed by interactions with non-conserved residues that form distinct subpockets extending from the main binding site. nih.gov The substituent at the 2-position of the purine ring, which is a chlorine atom in 2-Chloroadenosine, projects into a region of the binding pocket that can vary significantly between receptor subtypes. nih.gov Studies on various 2-substituted adenosine analogs show that this position interacts with a hydrophobic binding site. nih.gov The size, shape, and hydrophobicity of the substituent at this position can therefore influence the ligand's affinity and selectivity profile. For instance, analysis of receptor structures reveals hydrophobic pockets that can accommodate different chemical groups, and the precise nature of these interactions can determine whether a compound acts as a potent and selective ligand for a specific receptor subtype. frontiersin.orgnih.gov

Metabolic Stability and Resistance to Adenosine Deaminase Action

A key pharmacological feature of 2-Chloroadenosine is its resistance to metabolic degradation by the enzyme adenosine deaminase (ADA). nih.govnih.gov ADA is a ubiquitous enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine into inosine and deoxyinosine, respectively. ebi.ac.uk This enzymatic action terminates the signaling activity of adenosine. The catalytic mechanism of ADA involves the nucleophilic attack of a zinc-activated water molecule on the C6 position of the purine ring, leading to the elimination of ammonia. The presence of the electron-withdrawing chlorine atom at the C2 position of the purine ring in 2-Chloroadenosine is thought to sterically and/or electronically hinder this enzymatic process, rendering the compound a poor substrate for ADA.

Mechanistic Investigations of Cellular and Biochemical Effects

Induction of Apoptosis and Programmed Cell Death Pathways

2-Chloroadenosine (B27285) (2-CAdo), an adenosine (B11128) deaminase-resistant analog of adenosine, has been identified as an inducer of apoptosis in various cell types. nih.govresearchgate.net The cytotoxic effects leading to programmed cell death are often a result of its intracellular metabolism. nih.govresearchgate.net Upon entering the cell, 2-CAdo is converted into its triphosphate derivative, 2-chloro-ATP. nih.govresearchgate.net This conversion, facilitated by adenosine kinase, is a critical step for its apoptosis-inducing activity. nih.govresearchgate.net The mechanism of action involves the activation of the intrinsic pathway of apoptosis, characterized by a cascade of intracellular events. nih.govresearchgate.net

A central event in the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3. Research has demonstrated that treatment of cells, such as the leukemia cell line EHEB and human astrocytoma cells, with 2-chloroadenosine leads to a time-dependent activation of caspase-3. nih.govnih.gov This activation is a key step that precedes the appearance of nuclear signs of apoptosis. nih.gov

Caspase-3 is considered the primary activator of apoptotic DNA fragmentation. nih.gov It proteolytically inactivates the DNA fragmentation factor-45 (DFF45), also known as the inhibitor of caspase-activated DNase (ICAD). nih.gov This inactivation releases the active endonuclease DFF40/CAD, which then translocates to the nucleus and degrades DNA, resulting in the characteristic DNA fragmentation observed in apoptotic cells. nih.gov The induction of apoptosis by 2-chloroadenosine has been shown to result in this hallmark DNA fragmentation. nih.govresearchgate.net Studies in human astrocytoma cells have established a temporal correlation between caspase-3 activation and the subsequent nuclear signs of apoptosis, with caspase inhibitors being able to suppress both events. nih.gov

Table 1: Effects of 2-Chloroadenosine on Apoptosis Markers

| Cell Line | Observed Effect | Key Finding | Reference |

|---|---|---|---|

| EHEB (Leukemia) | Caspase-3 activation, DNA fragmentation | Demonstrates induction of the execution phase of apoptosis. | nih.govresearchgate.net |

| Human Astrocytoma | Gradual and time-dependent activation of caspase-3 | Activation of caspase-3 precedes nuclear apoptotic signs. | nih.gov |

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. nih.govsoton.ac.uk During apoptosis, PARP is a key substrate for activated caspase-3. The cleavage of PARP into an 89-kDa fragment is considered a hallmark of apoptosis. soton.ac.uk This cleavage inactivates the enzyme, preventing it from consuming NAD+ for DNA repair and thus conserving energy for the apoptotic process. Studies have consistently shown that exposure of leukemia cells to 2-chloroadenosine results in the cleavage of PARP, further confirming the activation of the caspase cascade and the induction of apoptosis. nih.govresearchgate.netnih.gov

In healthy cells, phosphatidylserine (PtdSer) is predominantly located on the inner leaflet of the plasma membrane. A key early event in apoptosis is the translocation of PtdSer to the outer leaflet of the cell membrane. latrobe.edu.au This exposure acts as an "eat me" signal for phagocytes, facilitating the clearance of apoptotic cells. The formation of apoptotic bodies, which are membrane-bound vesicles containing cellular contents, is a later event in the apoptotic process. latrobe.edu.aunih.gov Research on the effects of 2-chloroadenosine in leukemia cell lines has confirmed that its administration leads to the exposure of phosphatidylserine, a definitive marker of apoptosis. nih.govresearchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is a major route for programmed cell death. A critical step in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol. bslonline.orgresearchgate.netresearchgate.net Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. researchgate.net Activated caspase-9 then proceeds to activate effector caspases like caspase-3.

Investigations into the mechanisms of 2-chloroadenosine-induced cell death have demonstrated that it triggers the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This event confirms the engagement and activation of the intrinsic pathway of apoptosis as a core mechanism of its cytotoxic action. nih.govresearchgate.net This process is often regulated by the Bcl-2 family of proteins. bslonline.org

Table 2: 2-Chloroadenosine and the Intrinsic Apoptosis Pathway

| Component | Role in Apoptosis | Effect of 2-Chloroadenosine | Reference |

|---|---|---|---|

| Mitochondria | Central regulator of the intrinsic pathway. | Induces mitochondrial outer membrane permeabilization. | nih.govresearchgate.net |

| Cytochrome c | Released into cytosol to initiate apoptosome formation. | Triggers release from mitochondria into the cytosol. | nih.govresearchgate.net |

| Apoptosome | Activates initiator caspase-9. | Formation is induced following cytochrome c release. | researchgate.net |

| Caspase-9 | Initiator caspase for the intrinsic pathway. | Activated by the apoptosome. | researchgate.net |

The Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members, are critical regulators of the intrinsic apoptosis pathway. nih.gov The anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) is essential for cell survival and functions by sequestering pro-apoptotic proteins to prevent mitochondrial outer membrane permeabilization. nih.govresearchgate.net The stability and levels of Mcl-1 are tightly regulated, and its downregulation can sensitize cells to apoptosis. researchgate.net Studies have shown that the induction of apoptosis by 2-chloroadenosine is associated with a decline in the protein level of Mcl-1. nih.gov This reduction in Mcl-1 levels likely contributes to the activation of the intrinsic apoptotic pathway by disrupting the balance between pro- and anti-apoptotic signals at the mitochondria. nih.gov

The tumor suppressor protein p53 is a key mediator of apoptosis in response to cellular stress, such as DNA damage. researchgate.net It can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, thereby activating the intrinsic pathway. However, apoptosis can also occur through p53-independent mechanisms. Research on the effects of 2-chloroadenosine in leukemic B-cells has indicated that the apoptotic pathway initiated by this compound is p53-independent. nih.govresearchgate.net This finding is significant as it suggests that 2-chloroadenosine can induce cell death in cancer cells that may have mutated or non-functional p53, which is a common feature of many malignancies. nih.gov

Impact on Intracellular Nucleotide Metabolism

The cytotoxic effects of 2-Chloroadenosine hemihydrate are significantly linked to its intracellular metabolism following transport into the cell. Once inside, it undergoes a series of enzymatic reactions that profoundly disrupt the normal balance of nucleotide pools, leading to the inhibition of essential cellular processes and ultimately, cell death.

Formation of 2-Chloro Nucleotides (e.g., 2-chloroATP) through Phosphorylation

Upon entering the cell, 2-chloroadenosine is recognized as a substrate by adenosine kinase. This enzyme catalyzes the initial and rate-limiting step in the intracellular metabolism of the compound, phosphorylating it to form 2-chloroadenosine monophosphate. Subsequently, this monophosphate analog is further phosphorylated by other cellular kinases to yield 2-chloroadenosine diphosphate and, ultimately, 2-chloroadenosine triphosphate (2-chloroATP). nih.govnih.gov The efficient conversion of 2-chloroadenosine into its triphosphate analog, 2-chloroATP, is a critical event, as this metabolite is a key mediator of the compound's cytotoxic activity. nih.govnih.gov In studies using leukemic B-cells and prostate cancer cells, the intracellular accumulation of 2-chloroATP was a prominent finding following exposure to 2-chloroadenosine. nih.govnih.gov

Alterations in Intracellular ATP Concentration

A significant consequence of 2-chloroadenosine metabolism is the depletion of intracellular adenosine triphosphate (ATP) pools. nih.gov This decrease in ATP concentration occurs in parallel with the accumulation of 2-chloroATP. nih.gov The process of phosphorylating 2-chloroadenosine consumes ATP, and the resulting analog, 2-chloroATP, can interfere with ATP-dependent enzymes and processes. Research in leukemic cells demonstrated a marked decrease in intracellular ATP levels following treatment with 2-chloroadenosine. nih.gov This ATP depletion is considered a contributing factor to the compound's ability to induce apoptosis, as cellular energy deficiency compromises essential functions and can trigger cell death pathways. nih.gov

Inhibition of Macromolecular Synthesis (DNA, RNA, and Protein)

The disruption of nucleotide metabolism by 2-chloroadenosine and its metabolites leads to a general inhibition of macromolecular synthesis. nih.gov The synthesis of DNA, RNA, and proteins are all energy-dependent processes that rely on a steady supply of nucleoside triphosphates, including ATP. The depletion of ATP and the accumulation of the fraudulent nucleotide 2-chloroATP interfere with these critical biosynthetic pathways. nih.govnih.gov

In prostate cancer cells, the arrest of DNA synthesis was identified as a primary reason for the toxicity of 2-chloroadenosine. nih.gov This effect was attributed to the lack of necessary substrates for DNA polymerization, caused by the irreversible inhibition of enzymes involved in both purine (B94841) and pyrimidine nucleotide synthesis by 2-chloroATP. nih.gov Similarly, studies on leukemic cells observed a general inhibition of DNA, RNA, and protein synthesis following exposure to 2-chloroadenosine. nih.gov This broad-spectrum inhibition of macromolecular synthesis effectively halts cell growth and proliferation, contributing significantly to the compound's cytotoxic effects.

Role of Adenosine Kinase in Compound Cytotoxicity

The enzyme adenosine kinase plays a pivotal role in mediating the cytotoxicity of 2-chloroadenosine. As the first enzyme in its intracellular metabolic pathway, its activity is essential for the conversion of 2-chloroadenosine into its toxic phosphorylated metabolites. nih.govnih.govnih.gov The importance of this enzyme is highlighted by studies where its inhibition completely abrogates the cytotoxic effects of the compound. nih.govnih.gov

For instance, in both leukemic B-cells and rheumatoid arthritis-derived fibroblast-like synoviocytes, the use of adenosine kinase inhibitors, such as 5-iodotubercidin, prevented the apoptosis induced by 2-chloroadenosine. nih.govnih.gov This demonstrates that the cytotoxicity is not mediated by the parent compound itself but is a direct result of its intracellular phosphorylation. nih.govnih.govnih.gov Therefore, the level of adenosine kinase activity within a cell can be a key determinant of its sensitivity to 2-chloroadenosine.

Influence of AMP Deaminase Inhibition on ATP Depletion

The depletion of intracellular ATP pools by 2-chloroadenosine is influenced by the activity of other enzymes in the purine metabolic pathway, such as AMP deaminase. This enzyme is part of the purine nucleotide cycle and plays a role in maintaining the balance of adenine (B156593) nucleotides. Inhibiting AMP deaminase with a compound like coformycin has been shown to markedly prevent the ATP depletion caused by 2-chloroadenosine. nih.gov

Interaction with Nucleoside Transport Systems

The entry of 2-chloroadenosine into cells is a prerequisite for its intracellular metabolism and subsequent cytotoxic effects. This process is mediated by specific membrane proteins known as nucleoside transporters. nih.govnih.govnih.gov These transporters facilitate the movement of natural nucleosides, as well as nucleoside analogs like 2-chloroadenosine, across the cell membrane.

Research has shown that 2-chloroadenosine is a substrate for members of both the equilibrative nucleoside transporter (ENT) and concentrative nucleoside transporter (CNT) families. nih.govnih.govfrontiersin.org Human erythrocytes, for example, possess a saturable uptake mechanism for 2-chloroadenosine which is inhibited by known nucleoside transport inhibitors like nitrobenzylthioinosine (NBMPR). nih.gov This indicates that 2-chloroadenosine enters these cells via the same carrier system as other natural nucleosides such as uridine and adenosine. nih.gov

Further studies have identified the human equilibrative nucleoside transporter 4 (hENT4) as a bidirectional transporter for 2-chloroadenosine. nih.gov The transport kinetics of 2-chloroadenosine by hENT4 are notably pH-dependent, with enhanced influx and efflux observed under acidic conditions. nih.gov

The significance of these transport systems in the action of 2-chloroadenosine is underscored by the observation that inhibiting them can attenuate its cytotoxic effects. For example, the apoptosis induced by 2-chloroadenosine in rheumatoid arthritis fibroblast-like synoviocytes was inhibited by NBMPR, a nucleoside transporter inhibitor. nih.gov This confirms that cellular uptake is a critical step that precedes the intracellular events leading to cell death. nih.govnih.gov

Table 1: Kinetic Parameters of 2-Chloroadenosine Transport

| Transporter System | Cell Type/System | Apparent K_m (µM) | Apparent K_i (µM) | Notes |

|---|---|---|---|---|

| Saturable Uptake Mechanism | Human Erythrocytes | 23 | 33 (vs. Uridine Influx) | Inhibited by nitrobenzylthioinosine, uridine, and adenosine. nih.gov |

| hENT4 (High-Affinity) | PK15-NTD cells (SLC29A4 transfected) | ~50 | - | Observed at pH 6.0. |

| hENT4 (Low-Affinity) | PK15-NTD cells (SLC29A4 transfected) | >600 | - | Observed at pH 6.0 with positive cooperativity. |

| hENT4 (Low-Affinity) | PK15-NTD cells (SLC29A4 transfected) | ~2000 | - | Observed at pH 7.5. |

Characterization of Saturable Uptake Mechanisms

The entry of 2-chloroadenosine into cells is not a passive process but is mediated by specific carrier proteins. Studies in human erythrocytes have demonstrated a saturable uptake mechanism for 2-chloroadenosine, indicating that it is transported by a finite number of transporters in the cell membrane. nih.gov This process exhibits Michaelis-Menten kinetics, with an apparent Michaelis constant (Km) of 23 µM at 22°C. nih.gov The saturable nature of this uptake is further evidenced by its inhibition by other nucleosides and specific transport inhibitors. For instance, the uptake is effectively blocked by nitrobenzylthioinosine, uridine, and adenosine, while the nucleobase adenine has no effect. nih.gov This pattern of inhibition suggests that 2-chloroadenosine shares a common transport pathway with other endogenous nucleosides.

In contrast, erythrocytes from dogs, which lack a saturable transport system for nucleosides like uridine and adenosine, show slow, linear uptake of 2-chloroadenosine that is not affected by transport inhibitors. nih.gov This key difference underscores that the entry of 2-chloroadenosine into human cells is facilitated by a specific nucleoside carrier system. nih.gov

| Parameter | Value | Cell Type | Reference |

| Apparent Km | 23 µM | Human Erythrocytes | nih.gov |

| Inhibitors | Nitrobenzylthioinosine, Uridine, Adenosine | Human Erythrocytes | nih.gov |

| Non-Inhibitor | Adenine | Human Erythrocytes | nih.gov |

Permeability through Equilibrative Nucleoside Transporter (ENT1)

Further research has identified the specific transporters responsible for the cellular uptake of 2-chloroadenosine. The compound is a recognized permeant for the human equilibrative nucleoside transporter 1 (ENT1). nih.gov ENTs are a family of membrane proteins that facilitate the bidirectional transport of nucleosides across the cell membrane, driven by the concentration gradient. scispace.comnih.gov 2-chloroadenosine has been successfully utilized as a substrate to characterize the kinetics of ENT1. nih.gov Its transport via ENT1 is a critical step that precedes its intracellular phosphorylation by adenosine kinase, a necessary conversion for some of its biological activities. nih.gov The interaction with ENT1 is consistent with the observation that 2-chloroadenosine enters human erythrocytes via the same nucleoside carrier as other nucleosides. nih.gov

Analysis of SLC29A4 Transport Kinetics (Biphasic and pH-Dependent)

In addition to ENT1, 2-chloroadenosine is also a substrate for the equilibrative nucleoside transporter 4 (ENT4), encoded by the SLC29A4 gene. nih.govnih.govsigmaaldrich.com The transport of 2-chloroadenosine by ENT4 exhibits unique kinetic properties, most notably a strong dependence on pH. nih.govnih.govguidetopharmacology.org

At an acidic pH of 6.0, the transport of 2-chloroadenosine is significantly enhanced and displays a biphasic kinetic profile. nih.govnih.gov

At low substrate concentrations (below 200 µM), a high-affinity component is observed with a Km of approximately 50 µM and a maximum velocity (Vmax) of about 30 pmol/mg/min. nih.govnih.gov

At higher concentrations (above 200 µM), the kinetics shift to a high-capacity, low-affinity system (Km > 600 µM) with a much greater Vmax (~500 pmol/mg/min) and evidence of positive cooperativity. nih.govnih.gov

Conversely, at a neutral pH of 7.5, only the low-affinity transport component is apparent, with a Km estimated to be around 2 mM. nih.govnih.gov This pH-dependent activity is a hallmark of ENT4, which functions optimally in acidic environments, such as those found in ischemic tissues. nih.govnih.govnih.gov Furthermore, ENT4 facilitates the bidirectional transport of 2-chloroadenosine, with efflux from the cell also being enhanced more than four-fold at an acidic pH compared to a neutral pH. nih.govnih.gov

| pH | Substrate Concentration | Kinetic Component | Apparent Km | Apparent Vmax | Reference |

|---|---|---|---|---|---|

| 6.0 | < 200 µM | High-Affinity | ~ 50 µM | ~ 30 pmol/mg/min | nih.govnih.gov |

| 6.0 | > 200 µM | Low-Affinity | > 600 µM | ~ 500 pmol/mg/min | nih.govnih.gov |

| 7.5 | - | Low-Affinity | ~ 2 mM | - | nih.govnih.gov |

Competitive Inhibition of Uridine Influx

The shared transport pathway for 2-chloroadenosine and other nucleosides leads to competitive interactions. It has been demonstrated that 2-chloroadenosine acts as an apparent competitive inhibitor of uridine influx into human erythrocytes. nih.gov The apparent inhibition constant (Ki) for this inhibition is 33 µM. nih.govacetherapeutics.com This value is notably close to the apparent Km value (23 µM) for 2-chloroadenosine uptake, providing strong evidence that both nucleosides compete for the same transport site on the carrier protein. nih.gov

| Interaction | Compound | Apparent Ki | Cell Type | Reference |

| Inhibition of Uridine Influx | 2-Chloroadenosine | 33 µM | Human Erythrocytes | nih.govacetherapeutics.com |

Demonstration of Nucleoside Countertransport Phenomena

The bidirectional nature of the equilibrative nucleoside transporters that mediate 2-chloroadenosine flux gives rise to the phenomenon of countertransport. This occurs when the transport of a substrate in one direction is coupled to the transport of another substrate in the opposite direction. In human erythrocytes, the presence of extracellular uridine has been shown to cause the countertransport, or efflux, of intracellular 2-chloroadenosine. nih.gov Conversely, extracellular 2-chloroadenosine can induce the countertransport of intracellular uridine. nih.gov This reciprocal exchange confirms that both substances are transported by the same carrier and that the transporter can facilitate movement in both directions across the cell membrane.

Interactions with Complex Biological Systems

Effects on Central and Peripheral Nervous System Physiology

2-Chloroadenosine (B27285) hemihydrate, a stable analog of adenosine (B11128), exerts potent effects on both the central and peripheral nervous systems. nih.gov Its actions are mediated primarily through adenosine receptors, leading to a cascade of physiological changes.

2-Chloroadenosine has been identified as a potent cerebral vasodilator. mdpi.com Studies indicate that it plays a role in the metabolic regulation of cerebral blood flow (CBF), a process where local blood flow is adjusted to meet the metabolic demands of brain tissue. researchgate.net When there is a mismatch between blood supply and metabolic activity, adenosine is released, leading to vasodilation to increase the supply of oxygen and substrates. researchgate.net

Research in various animal models has demonstrated the vasodilatory effects of 2-chloroadenosine. In piglets, local infusion of 2-chloroadenosine into the frontal cortex caused significant, dose-dependent increases in local CBF under both normal and hypotensive conditions. nih.gov This supports the hypothesis that endogenous adenosine is involved in the autoregulatory adjustments of CBF. nih.gov Similarly, in a canine model of cerebral artery occlusion, topical application of 2-chloroadenosine increased blood flow to the outer cortical layers of cerebrum dependent on collateral circulation. mdpi.com In normal rats, a high dose of the compound was shown to dramatically increase hemispheric CBF. nih.gov

| Animal Model | Experimental Condition | Key Findings | Reference |

|---|---|---|---|

| Piglets | Normotension and Graded Hypotension | Dose-dependent increase in local CBF. At 10⁻⁴ M, CBF increased by 167%. nih.gov | nih.gov |

| Dogs | Middle Cerebral Artery Occlusion | Increased blood flow to outer cortical layers of collateral-dependent cerebrum. mdpi.com | mdpi.com |

| Rats (Normal) | Direct Cerebral Injection | A 6 nmole dose increased hemispheric CBF by 1.5-2.0-fold. nih.gov | nih.gov |

Adenosine is considered an endogenous neuroprotectant, and its stable analog, 2-chloroadenosine, has been investigated for its therapeutic potential following traumatic brain injury (TBI). nih.gov The neuroprotective mechanisms are thought to involve the activation of A1 receptors, which mitigates excitotoxicity, and A2 receptors, which increase cerebral blood flow. nih.gov

In a controlled cortical impact model of TBI in rats, the administration of 2-chloroadenosine was found to have a protective effect. Specifically, treatment with the compound attenuated the post-injury increase in the spin-lattice relaxation time of tissue water (T1obs) in the hippocampus and cortex, which is indicative of a reduction in post-traumatic edema. nih.gov While this study did not observe an improvement in post-traumatic hypoperfusion at the dose tested, other research suggests that 2-chloroadenosine can help restore cerebral blood flow after brain injury. nih.govnih.gov The compound's ability to reduce edema supports its role in neuroprotection following TBI. nih.gov

2-Chloroadenosine significantly modulates synaptic activity, primarily through an inhibitory action on neurotransmitter release. This is consistent with the broader role of adenosine, which suppresses synaptic transmission through the activation of presynaptic A1 receptors, leading to a reduced probability of neurotransmitter release. nih.govnih.gov

A key aspect of neuronal plasticity is long-term potentiation (LTP), a cellular mechanism underlying learning and memory. youtube.com Research has shown that 2-chloroadenosine can inhibit this process. In an in vivo study, perfusion of the rat dentate gyrus with 2-chloroadenosine markedly attenuated the ability of high-frequency stimulation of the perforant path to induce LTP. nih.gov This inhibitory effect on a fundamental process of synaptic plasticity highlights the compound's potent role as a neuromodulator. The proposed mechanism for this inhibition involves a reduction in both presynaptic and postsynaptic calcium influx. nih.gov

The neuromodulatory effects of 2-chloroadenosine are closely linked to its ability to regulate the activity of various ion channels. Its interaction with adenosine receptors, which are coupled to G proteins, can initiate signaling cascades that alter ion channel function.

A significant body of research points to the modulation of calcium channels. Studies on cultured mouse dorsal root ganglion neurons demonstrated that 2-chloroadenosine selectively reduces the N-type calcium current. nih.gov This inhibition is mediated by a pertussis toxin-sensitive G protein, coupling the adenosine receptor to the calcium channel. nih.gov This reduction in calcium influx is a key mechanism behind its presynaptic inhibitory effects on neurotransmitter release.

Furthermore, 2-chloroadenosine also influences potassium-evoked neurotransmitter secretion. It has been shown to inhibit quantal acetylcholine release from frog motor nerve endings that is evoked by increases in extracellular potassium concentration. nih.gov This suggests an interaction with the mechanisms governing neuronal excitability and transmitter release that are dependent on potassium channel activity.

2-Chloroadenosine has demonstrated significant anticonvulsant properties in a variety of experimental seizure models. tocris.com This action is largely attributed to the potentiation of adenosinergic inhibitory modulation in the brain, primarily through the activation of A1 adenosine receptors. nih.gov

Studies in rats have shown that 2-chloroadenosine effectively suppresses generalized tonic-clonic seizures induced by pentylenetetrazol. nih.govnih.govnih.gov Intrathalamic micro-injection of the compound significantly decreases both the duration and severity of seizures, an effect that is reversed by the adenosine receptor antagonist theophylline. nih.govnih.gov This indicates that the thalamus is an important site for the anticonvulsant action of adenosine agonists. nih.gov Additionally, 2-chloroadenosine has been found to enhance the protective activity of conventional antiepileptic drugs like carbamazepine and clonazepam in mice. youtube.com

| Animal Model | Seizure Induction Method | Effect of 2-Chloroadenosine | Reference |

|---|---|---|---|

| Immature and Adult Rats | Pentylenetetrazol (PTZ) | Suppressed tonic phase of generalized tonic-clonic seizures. nih.gov | nih.gov |

| Male Wistar Albino Rats | Pentylenetetrazol (PTZ) | Intrathalamic injection significantly decreased seizure duration and severity scores. nih.gov | nih.gov |

| Mice | Maximal Electroshock | Potentiated the protective activity of carbamazepine. youtube.com | youtube.com |

| Mice | Pentylenetetrazol (PTZ) | Enhanced the protective action of clonazepam. youtube.com | youtube.com |

Immunomodulatory and Anti-inflammatory Actions

Beyond the nervous system, 2-chloroadenosine exhibits significant immunomodulatory and anti-inflammatory effects. Adenosine itself is a key regulator of immune responses and inflammation, with its actions being mediated through adenosine receptors expressed on various immune cells. mdpi.comnih.gov

In a mouse model of Klebsiella pneumoniae-induced acute lung infection, 2-chloroadenosine demonstrated potent anti-inflammatory and immunomodulatory effects. nih.gov Treatment with the compound led to a significant decrease in neutrophil infiltration into the lung alveoli. nih.gov Furthermore, it modulated the cytokine profile by significantly decreasing the levels of pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-1alpha (IL-1α), while elevating the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov

Studies on human lymphocytes have shown that 2-chloroadenosine can inhibit their function. It strongly inhibits mixed lymphocyte responses and suppresses the mitogen-induced proliferation of lymphocytes in a dose-dependent manner. nih.gov This suggests that many subsets of human lymphocytes are controlled by adenosine receptors. nih.gov In the context of chronic inflammatory conditions like rheumatoid arthritis, 2-chloroadenosine has been found to induce apoptosis in fibroblast-like synoviocytes, which are key cells involved in the perpetuation of the disease. nih.gov This suggests a potential role in controlling the pathophysiological proliferation of these cells in inflamed joints. nih.gov

Modulation of Pro-inflammatory Immune Responses in Infection Models

2-Chloroadenosine hemihydrate has demonstrated significant immunomodulatory effects by altering the production of key signaling molecules known as cytokines in the context of bacterial infections. In a sepsis model induced by Klebsiella pneumoniae, intravenous administration of 2-chloroadenosine led to a notable decrease in the levels of pro-inflammatory markers. Specifically, a significant reduction was observed in tumor necrosis factor-alpha (TNF-α) and interleukin-1alpha (IL-1α), both of which are central to orchestrating the inflammatory response. mdpi.com

Concurrently, the treatment prompted a significant increase in the serum levels of interleukin-10 (IL-10), an anti-inflammatory cytokine that plays a crucial role in resolving inflammation and preventing excessive tissue damage. mdpi.com This shift from a pro-inflammatory to a more anti-inflammatory cytokine profile occurred without a significant decrease in the bacterial load in the blood, highlighting that the protective effects of 2-chloroadenosine in this model are primarily due to its modulation of the host's immune response rather than direct antimicrobial activity. mdpi.com This modulation of the inflammatory cascade is a key aspect of its therapeutic potential in conditions characterized by an overactive immune response.

Effects on Inflammatory Cell Function (e.g., Neutrophils, Macrophages)

2-Chloroadenosine exerts distinct and significant effects on key inflammatory cells, namely neutrophils and macrophages.

Neutrophils: These are the first responders to sites of inflammation. 2-Chloroadenosine has been shown to inhibit the adhesion and subsequent transmigration of neutrophils. abccardiol.org This action is crucial as it can limit the accumulation of neutrophils at an inflammation site, thereby reducing neutrophil-induced damage to endothelial cells. abccardiol.org The compound's ability to attenuate the initial steps of neutrophil recruitment is a key mechanism in its anti-inflammatory profile.

Macrophages: In contrast to its effects on neutrophils, 2-chloroadenosine exhibits a potent lethal effect specifically on mouse macrophages. nih.govresearchgate.net This cytotoxicity is attributed to a rapid and significant decrease in the intracellular content of adenosine triphosphate (ATP), a vital molecule for cellular energy. nih.govscielo.br Within just one hour of exposure, intracellular ATP levels in macrophages can drop to as low as 26% of the normal level. nih.govscielo.br It is hypothesized that 2-chloroadenosine competes with endogenous adenosine within the macrophages, leading to a state of "adenosine starvation" and subsequent ATP depletion. nih.govresearchgate.netscielo.br This selective lethal effect on macrophages makes 2-chloroadenosine a useful agent for inhibiting the accessory functions of these cells in immune responses. nih.gov

Attenuation of Acute Lung Inflammation

The anti-inflammatory properties of 2-chloroadenosine are particularly evident in its ability to mitigate acute lung inflammation (ALI), a life-threatening condition that can arise from infections like pneumonia or sepsis. nih.gov In a mouse model of acute lung infection induced by Klebsiella pneumoniae, intravenous administration of 2-chloroadenosine significantly reduced the infiltration of neutrophils into the lung alveoli. nih.govbohrium.com This was accompanied by a significant decrease in the pro-inflammatory cytokines TNF-α and IL-1α, alongside an elevation of the anti-inflammatory cytokine IL-10 in the lung tissue. nih.govbohrium.com These findings underscore the compound's capacity to modulate the local immune response within the lungs to prevent excessive inflammation. nih.gov

Furthermore, in a neutropenic state, where the number of neutrophils is low, 2-chloroadenosine was also found to attenuate ALI induced by live Escherichia coli or by latex particles combined with endotoxin. This suggests that the protective effects of 2-chloroadenosine in the lungs are not solely dependent on its influence on neutrophils but also involve other cell types or humoral mediators in a neutrophil-independent pathway.

Cardiovascular System Responses in Vivo

Pharmacokinetic-Pharmacodynamic Relationships in Cardiovascular Regulation

The cardiovascular effects of 2-chloroadenosine are directly linked to its concentration in the body and its interaction with specific adenosine receptors. An integrated pharmacokinetic-pharmacodynamic approach has been utilized to quantify these relationships in vivo. nih.gov This method allows for a detailed understanding of the potency and intrinsic activity of 2-chloroadenosine at different adenosine receptor subtypes, providing a quantitative basis for its cardiovascular actions. nih.gov

Effects on Heart Rate and Mean Arterial Blood Pressure

2-Chloroadenosine exerts significant effects on both heart rate and blood pressure through its interaction with adenosine receptors. The activation of the A1 adenosine receptor is responsible for a reduction in heart rate. nih.gov In conscious rats, the maximal reduction in heart rate was observed to be -205 beats per minute. nih.gov

Simultaneously, the activation of the A2a adenosine receptor leads to a reduction in mean arterial blood pressure (MAP). nih.gov During the infusion of an A1-selective antagonist, 2-chloroadenosine produced a reduction in both blood pressure and the MAP to heart rate ratio, indicating a decrease in total peripheral resistance. nih.gov The maximal reduction in the MAP to heart rate ratio was found to be -12 ± 1 x 10-2 mmHg b.p.m.-1. nih.gov

| Cardiovascular Parameter | Receptor Involved | Maximal Effect |

|---|---|---|

| Heart Rate | A1 Adenosine Receptor | -205 b.p.m. |

| Mean Arterial Blood Pressure / Heart Rate Ratio | A2a Adenosine Receptor | -12 ± 1 x 10-2 mmHg b.p.m.-1 |

Mechanisms of Coronary Vasodilation

The dilation of coronary arteries by 2-chloroadenosine is a key aspect of its cardiovascular effects. This vasodilation is primarily mediated through the activation of adenosine receptors on the smooth muscle cells of the coronary arteries. nih.gov

Research has shown that the A2a adenosine receptor subtype plays a crucial role in this process. nih.gov Activation of A2a receptors leads to the stimulation of adenylate cyclase, an enzyme that increases the intracellular levels of cyclic AMP (cAMP). nih.gov This increase in cAMP, in turn, activates a signaling pathway that results in the opening of intermediate-conductance calcium-activated potassium (KCa) channels. nih.gov The opening of these channels leads to hyperpolarization of the smooth muscle cell membrane, causing relaxation and vasodilation. researchgate.net

Advanced Research Methodologies and Experimental Applications

In Vitro Experimental Paradigms

Electrophysiological Experiments Utilizing Hippocampal Slices

Hippocampal slices are a vital ex vivo preparation for studying synaptic transmission and plasticity. In this context, 2-Chloroadenosine (B27285) is used as a stable adenosine (B11128) receptor agonist to dissect the roles of different adenosine receptors in modulating neural circuitry. Studies have shown that the inhibitory effects of ATP on synaptic transmission in the CA1 region of the hippocampus are mediated through its breakdown into adenosine and subsequent activation of A1 receptors. nih.gov The A1 receptor antagonist DPCPX can block the inhibitory effects of maximal concentrations of 2-Chloroadenosine, confirming that 2-Chloroadenosine exerts its inhibitory influence on synaptic transmission in this region via the A1 receptor. nih.gov Furthermore, 2-Chloroadenosine has been employed in binding studies on hippocampal nerve terminals to define non-specific binding, which is a prerequisite for accurately characterizing receptor affinity and density. uclm.es These electrophysiological and binding studies in hippocampal slices have been crucial for understanding the neuromodulatory role of adenosine and the interplay between A1 and A2A receptors in controlling synaptic strength. uclm.es

Receptor Binding Assays

Receptor binding assays are fundamental for characterizing the affinity of ligands for their receptors. 2-Chloroadenosine has been extensively profiled using these techniques.

Radioligand Binding: 2-Chloroadenosine's high stability and affinity make it suitable both as a competing compound and as a radiolabeled ligand itself. Studies using [3H]-2-chloroadenosine have successfully characterized high-affinity adenosine binding sites in rat brain membranes, yielding a dissociation constant (KD) of 23.5 nM. nih.gov In competitive binding assays, unlabeled 2-Chloroadenosine is used to displace specific radioligands from adenosine A1, A2A, and A3 receptors to determine its binding affinity (Ki). These experiments have established it as a non-selective agonist, with Ki values typically in the nanomolar range for A1 and A2A receptors and a lower affinity for A3 receptors. nih.govnih.gov

| Receptor Subtype | Reported Ki Value (nM) | Species/Tissue |

|---|---|---|

| A1 | 300 | Not Specified nih.govnih.gov |

| A2A | 80 | Not Specified nih.govnih.gov |

| A3 | 1900 | Not Specified nih.govnih.gov |

| A1 (pKi 5.6) | ~2512 | Human nih.gov |

| A3 (pKi 5.72) | 1890 | Rat nih.gov |

NanoBRET: NanoBioluminescence Resonance Energy Transfer (NanoBRET) is a newer, live-cell proximity-based assay used to study ligand-receptor interactions and kinetics in real-time and at physiological temperatures. promega.com This technology has been successfully applied to develop binding assays for adenosine receptors, such as the A3 receptor. promega.com While NanoBRET represents a powerful methodology for investigating the binding kinetics of compounds at G protein-coupled receptors, specific published studies utilizing this technique with 2-Chloroadenosine were not identified.

In Vivo Animal Models for Systemic and Organ-Specific Studies

Traumatic Brain Injury Models

In vivo studies using models of traumatic brain injury (TBI) have explored the neuroprotective potential of adenosine analogs.

| Animal Model | Key Research Finding | Assessed Outcome |

|---|---|---|

| Controlled Cortical Impact (CCI) in Rats | Attenuated the increase in Tlobs post-injury. nih.gov | Cerebral edema (via MRI) nih.gov |

| CCI in Rats | Did not improve post-traumatic hypoperfusion. nih.gov | Cerebral Blood Flow (CBF) nih.gov |

| General TBI Models | Improved wire-grip scores but no improvement in memory tasks or hippocampal cell survival. | Motor function, memory, cell survival |

Models of Epileptic Seizures

The anticonvulsant properties of 2-Chloroadenosine have been extensively studied in various animal models of epilepsy.

Amygdala Kindling: Kindling is a model of chronic epilepsy where repeated subconvulsive electrical stimulation of a brain region, such as the amygdala, leads to the progressive development of seizures. Focal intra-amygdaloid injection of 2-Chloroadenosine has been shown to prevent the development of this kindled state. uclm.es In fully kindled rats, 2-Chloroadenosine demonstrates potent anticonvulsant effects, significantly reducing the seizure score and the duration of the afterdischarge (the electrographic correlate of the seizure). uclm.es For instance, a 5 nmol dose significantly reduced the maximum seizure score by 90% and the afterdischarge duration by 88%. uclm.es These findings strongly suggest that adenosine, acting via its receptors, plays a crucial role in suppressing seizure generation and propagation within the limbic system. uclm.es

| Parameter | Effect of 2-Chloroadenosine (5 nmol) | Model |

|---|---|---|

| Maximum Seizure Score | 90% reduction uclm.es | Fully Kindled Amygdala (Rat) uclm.es |

| Afterdischarge Duration | 88% reduction uclm.es | Fully Kindled Amygdala (Rat) uclm.es |

| Generalised Seizure Duration | Completely blocked uclm.es | Fully Kindled Amygdala (Rat) uclm.es |

Conversely, in a genetic model of absence epilepsy (WAG/Rij rats), intracerebroventricular administration of 2-Chloroadenosine led to a long-term provocation of seizure activity, increasing both the number and total duration of spike-wave discharges. This highlights that the effect of activating adenosinergic systems can be highly dependent on the specific seizure type and the underlying neural circuitry involved.

Models of Inflammatory Diseases and Infections

2-Chloroadenosine, a stable analog of adenosine, has been investigated for its potential immunomodulatory and anti-inflammatory effects in various preclinical models of disease. labshake.com Its role as an adenosine receptor agonist allows it to influence inflammatory pathways. harvard.edumdpi.com

In models of acute lung infection induced by Klebsiella pneumoniae in mice, 2-Chloroadenosine has demonstrated significant immunomodulatory action. Research showed that its administration, either alone or in conjunction with antibiotics, markedly decreased the infiltration of neutrophils into the lung alveoli. This was accompanied by a significant reduction in the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1alpha (IL-1α), within the lung homogenate. Conversely, an elevation in the anti-inflammatory cytokine Interleukin-10 (IL-10) was observed. These findings suggest that 2-Chloroadenosine can mitigate the inflammatory response in the context of bacterial pneumonia.

Another area of investigation involves inflammatory autoimmune disorders like rheumatoid arthritis. In studies using fibroblast-like synoviocytes derived from patients with rheumatoid arthritis (RA-FLSs), 2-Chloroadenosine was found to induce apoptosis (programmed cell death). nih.govnih.gov This effect is significant because the proliferation of these cells contributes to joint destruction in rheumatoid arthritis. The research indicated that 2-Chloroadenosine is taken up by the cells via a nucleoside transporter and then phosphorylated by adenosine kinase, which in turn activates a caspase pathway leading to apoptosis. nih.govnih.gov This mechanism of inducing cell death in pathogenic synoviocytes is independent of cell surface adenosine receptor signaling. nih.gov

Table 1: Effects of 2-Chloroadenosine in a Murine Model of Klebsiella pneumoniae Lung Infection

| Parameter Measured | Observation | Reference |

|---|---|---|

| Neutrophil Infiltration | Significantly decreased in lung alveoli | |

| TNF-α Levels (Lung) | Significant decrease | |

| IL-1α Levels (Lung) | Significant decrease | |

| IL-10 Levels (Lung) | Significant elevation | |

| Bacterial Counts | No significant decrease (when used alone) |

Cardiovascular Assessment in Conscious Animal Models

Evaluating the cardiovascular effects of compounds in conscious animal models is crucial to avoid the confounding influences of anesthesia, which can significantly alter baseline cardiac function. nih.gov Studies on 2-Chloroadenosine have been conducted in conscious, normotensive rats to quantify its effects on cardiovascular parameters. nih.gov

As a non-selective adenosine receptor agonist, 2-Chloroadenosine (CADO) impacts both A1 and A2a adenosine receptors, which mediate different cardiovascular responses. nih.gov In vivo studies have quantified these effects by continuously recording heart rate (HR) and mean arterial blood pressure (MAP). The ratio of MAP to HR is also calculated to estimate changes in total peripheral resistance. nih.gov

When the A1 receptor is selectively blocked, the administration of CADO leads to a reduction in blood pressure, an effect mediated by the activation of the A2a receptor. nih.gov Conversely, when the A2a receptor is blocked, CADO induces a reduction in heart rate, which is an A1 receptor-mediated effect. nih.gov Pharmacokinetic-pharmacodynamic modeling has been used to determine the potency of these effects. nih.govtocris.com

Table 2: Cardiovascular Effects of 2-Chloroadenosine (CADO) in Conscious Rats

| Receptor Activated | Measured Effect | Potency (EC50,u) | Reference |

|---|---|---|---|

| A2a Receptor | Reduction of blood pressure | 61 ng/ml (202 nM) | nih.gov |

| A2a Receptor | Reduction of MAP/HR ratio | 68 ng/ml (225 nM) | nih.gov |

| A1 Receptor | Reduction in heart rate | 41 ng/ml (136 nM) | nih.gov |

Analytical and Quantification Techniques in Research

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2-Chloroadenosine and for identifying and quantifying process-related impurities. tocris.comsigmaaldrich.com A common application is in the quality control of related pharmaceutical compounds, such as Regadenoson, where 2-Chloroadenosine can be a process impurity. jocpr.comjocpr.com

A validated reverse-phase HPLC (RP-HPLC) method has been developed for this purpose. jocpr.comresearchgate.net This method demonstrates high specificity, allowing for the clear separation of 2-Chloroadenosine from the active pharmaceutical ingredient and other potential degradation products. jocpr.com The successful separation is typically achieved using a C18 or C8 column with a specific mobile phase composition, often a mixture of an aqueous buffer and organic solvents like acetonitrile and methanol. jocpr.comjocpr.com

The method is validated according to International Conference on Harmonisation (ICH) guidelines, ensuring its suitability, specificity, linearity, precision, and accuracy for impurity determination. jocpr.comjocpr.com

Table 3: Example Parameters for RP-HPLC Analysis of 2-Chloroadenosine

| Parameter | Specification | Reference |

|---|---|---|

| Column | Symmetry C18 (250 mm × 4.6 mm, 5 µm) | jocpr.comresearchgate.net |

| Mobile Phase | Mixture of acetonitrile and methanol; pH adjusted to 3.2 | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.comresearchgate.net |

| Detection | UV at 205 nm | jocpr.com |

| Temperature | Ambient | jocpr.comresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of nucleosides like adenosine and its metabolites in biological samples. mdpi.comnih.gov While direct quantification of 2-Chloroadenosine metabolites is a specialized research area, the methodologies used for endogenous adenosine provide a clear framework. In many analytical methods for adenosine, 2-Chloroadenosine is used as an internal standard due to its structural similarity and metabolic stability, which helps to ensure accurate quantification. nih.gov

The LC-MS/MS method involves separating the compounds of interest from the biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. researchgate.net This technique can measure physiologically relevant concentrations of adenosine and its catabolites, such as inosine and hypoxanthine, in samples like peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs). mdpi.comnih.gov The high selectivity of LC-MS/MS allows for precise measurement even in complex biological matrices. nih.gov

Table 4: LC-MS/MS Transitions for Adenosine Analysis with 2-Chloroadenosine as Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Reference |

|---|---|---|---|---|

| Adenosine | 268.2 | 136.1 | Analyte Quantification | nih.gov |

| 2-Chloroadenosine | 302.2 | 170.0 | Internal Standard | nih.gov |

Magnetic Resonance Imaging (MRI) for In Vivo Physiological Assessment (e.g., Arterial Spin Labeling for Cerebral Blood Flow)

Magnetic Resonance Imaging (MRI) provides non-invasive methods to assess the physiological effects of compounds in vivo. Arterial Spin Labeling (ASL) is an MRI technique that measures tissue perfusion, such as cerebral blood flow (CBF), without the need for an external contrast agent. youtube.comyoutube.comopenaccessjournals.com This is achieved by magnetically labeling the water in arterial blood and then imaging its delivery to the tissues. youtube.comfrontiersin.org

ASL has been employed to investigate the potent cerebrovasodilator effects of 2-Chloroadenosine. nih.gov Studies in rat models have used spin-labeled MRI to quantify the spatial distribution, dose-response, and timing of CBF changes following the intraparenchymal injection of 2-Chloroadenosine. nih.gov The results demonstrate that 2-Chloroadenosine produces a potent, dose-dependent, and sustained increase in CBF over large areas of the brain. nih.gov This technique has proven valuable for investigating the promotion of CBF in models of brain injury. nih.govnih.gov For instance, research has shown that while a lower dose did not significantly alter CBF, a higher dose could dramatically increase hemispheric CBF. nih.gov

Table 5: Cerebral Blood Flow (CBF) Changes in Rats Following 2-Chloroadenosine Injection as Measured by Spin-Labeled MRI

| Measurement Region | Fold Increase in CBF (vs. vehicle) | Time Post-Injection | Reference |

|---|---|---|---|

| Circular ROI (3.6 mm diameter) | 3.77 | ~90 min | nih.gov |

| Circular ROI (3.6 mm diameter) | 3.93 | ~180 min | nih.gov |

| Ipsilateral Hemispheric ROI | 2.92 | ~90 min | nih.gov |

| Ipsilateral Hemispheric ROI | 2.78 | ~180 min | nih.gov |

| Hemispheric CBF (6 nmole dose) | 1.5 - 2.0 | 1.5 - 3.5 h | nih.gov |

Preclinical and Translational Research Directions

Potential in Oncological Research

2-Chloroadenosine (B27285) and its related analogs have demonstrated significant potential in oncological research, primarily through their ability to induce cell death and inhibit the growth of cancer cells. The mechanisms of action are multifaceted, involving both the activation of adenosine (B11128) receptors and intracellular metabolic conversion into cytotoxic nucleotide analogs.

The adenosine analog 2-chloro-2'-deoxyadenosine (Cladribine) has shown marked toxicity to both dividing and non-dividing lymphocytes, which underpins its clinical use in certain hematologic malignancies. Early clinical investigations with this related compound in patients with advanced leukemias demonstrated its capacity to lower blast counts significantly, and in some cases, eliminate detectable blasts from the blood and bone marrow.

A phase I clinical trial has been initiated to test the safety and efficacy of 8-chloroadenosine in combination with Venetoclax for patients with relapsed or refractory AML.

| Compound | Finding | Cancer Type | Therapeutic Strategy | Reference |

|---|---|---|---|---|

| 2-chloro-2'-deoxyadenosine | Marked toxicity to lymphocytes and significant reduction in blast counts. | Advanced Hematologic Malignancies | Monotherapy | nih.gov |

| 8-chloro-adenosine & Venetoclax | Synergistically inhibit fatty acid oxidation and oxidative phosphorylation in leukemic stem cells. | Acute Myeloid Leukemia (AML) | Combination Therapy | mdpi.comnih.govnih.gov |

| 8-chloro-adenosine | Phase I clinical trial initiated to evaluate safety and best dose in combination with Venetoclax. | Relapsed/Refractory AML | Combination Therapy | nih.gov |

2-Chloroadenosine has demonstrated the ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines. Its mechanism often involves cellular uptake and subsequent phosphorylation to form nucleotide analogs that interfere with DNA synthesis.

In human prostate cancer PC3 cells, 2-Chloroadenosine acts as a metabolic precursor to an S-phase specific nucleoside analog. frontiersin.orgnih.gov This leads to the inhibition of DNA synthesis and causes the cancer cells to accumulate in the S-phase of the cell cycle. frontiersin.org This cell cycle arrest can sensitize the cells to other antineoplastic agents. For instance, combining 2-Chloroadenosine with Docetaxel has been shown to further decrease the proliferation and invasiveness of PC3 cells in vitro. frontiersin.org

Similarly, in the leukemic B-cell line EHEB, 2-Chloroadenosine induces apoptosis through its intracellular metabolism. nih.gov The compound is converted into 2-chloro-ATP, which leads to a decrease in intracellular ATP levels and a general inhibition of DNA, RNA, and protein synthesis. nih.gov This process activates the intrinsic pathway of apoptosis, marked by the release of cytochrome c into the cytosol. nih.gov

Investigation in Neurological Disorders

The potent effects of 2-Chloroadenosine on the central nervous system have prompted research into its potential as a therapeutic agent for various neurological disorders.

Adenosine itself is considered a putative endogenous neuroprotectant, and research into 2-Chloroadenosine suggests it may share this property. In a preclinical study using a rat model of traumatic brain injury (TBI), cerebral injection of 2-Chloroadenosine was found to attenuate the increase in T1obs (in vivo spin-lattice relaxation time of tissue water), which is indicative of a reduction in post-traumatic edema. frontiersin.org While the dose used did not improve the reduction in cerebral blood flow following the injury, a higher dose was shown to significantly increase hemispheric cerebral blood flow in normal rats. frontiersin.org These findings support a potential role for 2-Chloroadenosine in neuroprotection following TBI. frontiersin.org

2-Chloroadenosine has shown significant promise as both an anticonvulsant and an antiepileptogenic agent in preclinical models. In studies on immature rats, the compound demonstrated a dose- and age-dependent anticonvulsant effect against cortical epileptic afterdischarges. It was found to decrease the duration of these afterdischarges in all age groups tested.

Further research using an amygdala-kindling model in rats, which mimics the development of epilepsy, has provided more robust evidence. Focal injection of 2-Chloroadenosine into the amygdala before the kindling stimulus prevented the development of the kindling process. nih.gov In fully kindled rats, the compound effectively increased the seizure threshold and significantly reduced the seizure score and afterdischarge duration. nih.gov These findings suggest that 2-Chloroadenosine not only suppresses existing seizures but may also prevent the development of the epileptic state, possibly through its ability to block presynaptic glutamate release. nih.gov

| Epilepsy Model | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Cortical Epileptic Afterdischarges (Immature Rats) | Dose- and age-dependent decrease in the duration of afterdischarges. | Not specified | |

| Amygdala-Kindled Seizures (Rats) | Prevents the development of kindling (antiepileptogenic). | Blockade of presynaptic glutamate release. | nih.gov |

| Amygdala-Kindled Seizures (Rats) | Increases seizure threshold and reduces seizure severity (anticonvulsant). | Not specified | nih.gov |

Role in Inflammatory and Immune System Modulation

Adenosine is a key regulator of inflammation and immunity, and 2-Chloroadenosine, as a stable analog, is being investigated for its immunomodulatory properties. Generally, adenosine signaling has anti-inflammatory effects, and its receptors are found on virtually all immune cells.

In a mouse model of acute lung inflammation induced by Klebsiella pneumoniae, 2-Chloroadenosine administration significantly decreased neutrophil infiltration into the lung alveoli. This anti-inflammatory effect was observed both when the compound was used alone and in combination with an antibiotic.

The compound's potential has also been explored in the context of autoimmune diseases. In studies using fibroblast-like synoviocytes from patients with rheumatoid arthritis, 2-Chloroadenosine was found to induce apoptosis. This suggests it could be useful in controlling the pathological proliferation of these cells in rheumatoid joints. This apoptotic effect occurs independently of cell surface adenosine receptors and instead relies on the compound being transported into the cell and phosphorylated by adenosine kinase.

Furthermore, in the context of cancer, 2-Chloroadenosine has been shown to modulate the expression of genes related to metastasis and immune system activity, highlighting its complex role in the interplay between cancer and the immune system. frontiersin.org

Strategies for Managing Acute Lung Injury

2-Chloroadenosine (also referred to as 2CA) has demonstrated protective effects in preclinical models of acute lung injury (ALI). In a study involving neutropenic guinea pigs, intravenous 2-Chloroadenosine was shown to attenuate ALI induced by either live E. coli or a combination of endotoxin and latex particles. nih.gov This attenuation was associated with a limitation of the increase in plasma tumor necrosis factor-alpha (TNF-α), a key proinflammatory cytokine. nih.gov The study measured the lung tissue-to-plasma (T/P) ratio of ¹²⁵I-labeled albumin and the wet-to-dry (W/D) weight ratio of the lungs as indicators of lung permeability and edema, respectively. Treatment with 2-Chloroadenosine limited the increases in these indexes, suggesting a neutrophil-independent pathway for its protective effects. nih.gov

Further research into lung ischemia-reperfusion injury in rabbits also highlighted the beneficial effects of 2-Chloroadenosine. In this model, the compound, administered before and during the reperfusion period, led to significant improvements in several physiological parameters compared to the untreated ischemia group. lsuhsc.edu The treated group exhibited lower mean pulmonary artery pressure and higher cardiac output. lsuhsc.edu Furthermore, 2-Chloroadenosine significantly reduced the influx of white blood cells into the alveoli and decreased protein transudation, as measured by the bronchoalveolar lavage/plasma albumin ratio. lsuhsc.edu

| Model | Key Parameter | Observation in Untreated Injury Group | Effect of 2-Chloroadenosine Treatment | Reference |

|---|---|---|---|---|

| ALI in Neutropenic Guinea Pigs | Plasma TNF-α | Increased | Increase was limited | nih.gov |

| ALI in Neutropenic Guinea Pigs | T/P Albumin Ratio & W/D Lung Ratio | Increased | Increase was limited | nih.gov |

| Lung Ischemia-Reperfusion in Rabbits | Mean Pulmonary Artery Pressure | Elevated | Significantly lower | lsuhsc.edu |

| Lung Ischemia-Reperfusion in Rabbits | Cardiac Output | - | Higher | lsuhsc.edu |

| Lung Ischemia-Reperfusion in Rabbits | Alveolar WBC Influx | Significantly greater | Significantly lower | lsuhsc.edu |

| Lung Ischemia-Reperfusion in Rabbits | Protein Transudation (BAL/plasma albumin) | Significantly greater | Significantly lower | lsuhsc.edu |

Effects on Rheumatoid Fibroblasts

In the context of rheumatoid arthritis, research has focused on the effect of 2-Chloroadenosine (2-CADO) on fibroblast-like synoviocytes (FLS), which are key players in joint destruction. Studies have shown that 2-CADO can induce apoptosis (programmed cell death) in FLS derived from rheumatoid arthritis patients (RA-FLSs). nih.govnih.gov This effect is significant at concentrations of 50 μM or higher, as demonstrated by quantitative analysis of DNA fragmentation. nih.govnih.gov

Interestingly, the apoptotic mechanism of 2-CADO in RA-FLSs is independent of cell surface adenosine receptor signaling. nih.govnih.gov Instead, the process relies on the uptake of 2-CADO into the cells via the human equilibrative nucleoside transporter-1. Once inside the cell, it is phosphorylated by the enzyme adenosine kinase. nih.govnih.gov The resulting phosphorylated compound, phospho-2-CADO, is what triggers the apoptotic cascade by activating a caspase pathway. nih.govnih.gov This was confirmed by experiments showing that the apoptotic effect was abolished by inhibitors of either the nucleoside transporter or adenosine kinase, as well as by a nonspecific caspase inhibitor. nih.gov

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Apoptosis Induction | 2-CADO concentration ≥ 50 μM (24h exposure) | Significant increase in DNA fragmentation | nih.govnih.gov |

| Mechanism | Inhibition of Nucleoside Transporter | Apoptotic effect attenuated | nih.gov |

| Mechanism | Inhibition of Adenosine Kinase | Apoptotic effect almost completely blocked | nih.gov |

| Mechanism | Inhibition of Caspase Pathway | Apoptotic effect abolished | nih.gov |

| Mechanism | Use of selective Adenosine Receptor (AdoR) antagonists | No inhibition of DNA fragmentation | nih.gov |

Exploration in Other Investigational Areas

Antiviral Activity Research